Ethyl 1-(6-ethyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-ethyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C25H28N2O4S . It is a heterocyclic compound with potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound can be achieved via several synthetic routes. One of the most suitable ways is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis
The compound was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .Chemical Reactions Analysis
Piperidines are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound has an average mass of 452.566 Da and a monoisotopic mass of 452.176971 Da .Scientific Research Applications
Synthesis Methodologies
Research has focused on developing efficient synthetic routes for related compounds, demonstrating their utility in creating pharmacologically relevant structures. For instance, the synthesis of metabolites of a similar quinoline compound has been achieved, showcasing the use of protective groups and novel synthetic routes for high-yield production (Mizuno et al., 2006). Additionally, the solvent's influence on the regioselectivity of sulfoxide thermolysis in related β-amino-α-sulfinyl esters has been studied, highlighting the critical role of solvent in synthetic chemistry (Bänziger et al., 2002).
Anticancer Applications
Certain derivatives synthesized from ethyl piperidine-4-carboxylate have shown promising anticancer activities. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, with some compounds displaying strong anticancer activities relative to doxorubicin (Rehman et al., 2018).
Antibacterial Activities
The synthesis of novel fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, has been explored, with some compounds exhibiting promising antibacterial and antifungal activities (Srinivasan et al., 2010).
Molecular Docking Studies
Research has also delved into the structural analysis and biological evaluation of compounds. For example, crystal structures of analogues studied as potentiators of ubiquitin C-terminal hydrolase-L1 (UCH-L1) have been determined, providing insights into their potential biological applications (Mambourg et al., 2021).
Mechanism of Action
Target of Action
The primary targets of “Ethyl 1-(6-ethyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate” are currently unknown
Mode of Action
It’s worth noting that quinoline derivatives, which this compound is a part of, have been known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Quinoline derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its potential applications in various fields of research and industry, could be a focus of future research and development.
properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-12-13-22-21(15-18)24(27-14-8-9-19(17-27)25(28)31-4-2)23(16-26-22)32(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,19H,3-4,8-9,14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCIRVNLYYSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-ethyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate |
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